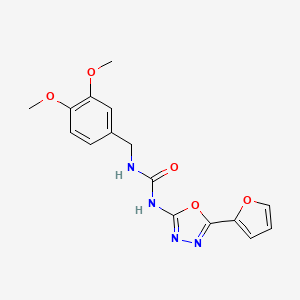

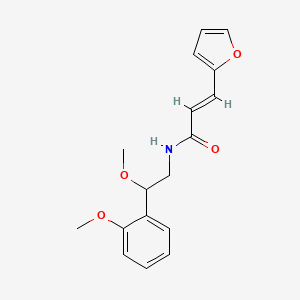

(E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of furan-2-yl acrylamide derivatives often involves green chemistry approaches, such as the use of microwave radiation and biocatalysts like marine and terrestrial fungi for ene-reduction processes (D. E. Jimenez et al., 2019). These methods highlight the efficiency and environmental friendliness of synthesizing complex acrylamides, indicating potential pathways for creating the mentioned compound with minimal environmental impact.

Molecular Structure Analysis

Structural analysis of related compounds, such as derivatives of furan-2-carboxylic and acrylic acids, employs various techniques, including crystallography and spectroscopy, to determine molecular configurations and interactions. For example, crystal structure determination of thiophen-2-yl acrylamide derivatives has revealed interesting features like intermolecular hydrogen bonding and π-π stacking, which are crucial for understanding the molecular architecture and reactivity of these compounds (Yun-Jeong Lee et al., 2009).

Chemical Reactions and Properties

Furan acrylamide derivatives participate in a variety of chemical reactions, including cyclization and Diels-Alder reactions, which are pivotal for synthesizing complex molecular structures. For instance, mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates have shown to undergo cyclization to form dihydrothiopyrano[3,4-b]furans under specific conditions (L. М. Pevzner, 2021), demonstrating the chemical versatility of these compounds.

Physical Properties Analysis

The physical properties of furan acrylamide derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular geometry and substituent effects. Studies on similar compounds have employed X-ray diffraction (XRD) and density functional theory (DFT) analyses to elucidate their solid-state structures and electronic properties, providing insights into the physical characteristics that could be expected from the compound .

Chemical Properties Analysis

The chemical behavior of furan acrylamide derivatives, including reactivity, stability, and interactions with various reagents, is a subject of ongoing research. The synthesis and reactivity of these compounds, such as their participation in Diels-Alder reactions and their response to electrophilic and nucleophilic agents, have been detailed in studies focusing on the underlying mechanisms and conditions that favor specific outcomes (O. Arjona* et al., 1998).

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Potential

The compound (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide and its derivatives have been explored for their neuropharmacological potential. Studies have highlighted its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), indicating its relevance in modulating neuronal pathways associated with anxiety and depression. Specifically, 3-furan-2-yl-N-p-tolyl-acrylamide, a highly selective modulator of α7 nAChRs, has shown anxiolytic-like activity in mice and influences memory processes positively. This compound also displays antidepressant activity, and its chronic treatment is found to be more efficient than acute treatment in eliciting anxiolytic-like activity (Targowska-Duda et al., 2019), (Targowska-Duda et al., 2016), (Arias et al., 2020).

Vascular and Cellular Applications

The compound has been studied for its antiproliferative potential on vascular smooth muscle cells (SMCs), indicating a potential role in the treatment of atherosclerosis. Specifically, a synthesized compound related to (E)-3-(furan-2-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide inhibited the proliferation and migration of SMCs and reduced neointima formation in a Sprague-Dawley rat model. This suggests potential antiarteriosclerotic effects by modulating vessel wall remodeling (Han et al., 2020).

Carcinogenic and Genetic Implications

Some studies have explored the compound's role in carcinogenesis and genetic modifications. Acrylamide, a related compound, has been linked with DNA adduct formation and carcinogenicity in mice and rats. Also, metabolites of acrylamide have been identified in rats and mice, shedding light on its metabolic pathways and potential implications for toxicity and carcinogenicity (Segerbäck et al., 1995), (Sumner et al., 1992).

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-8-4-3-7-14(15)16(21-2)12-18-17(19)10-9-13-6-5-11-22-13/h3-11,16H,12H2,1-2H3,(H,18,19)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRDTSPQHVVEQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CO2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)

![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)

![1,7-dimethyl-3-(3-phenylpropyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2485121.png)

![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)